molecular formula C10H20O2 B1216090 Terpin CAS No. 80-53-5

Terpin

Cat. No.: B1216090
CAS No.: 80-53-5
M. Wt: 172.26 g/mol
InChI Key: RBNWAMSGVWEHFP-UHFFFAOYSA-N
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Description

Terpin, also known as p-menthane-1,8-diol, is a naturally occurring organic compound classified as a monoterpenoid. It is commonly found in essential oils of various plants such as eucalyptus, oregano, and thyme. This compound is widely recognized for its pleasant aroma and is used in perfumes, cosmetics, and as a flavoring agent. Additionally, it has medicinal properties and is used as an expectorant in the treatment of respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpin can be synthesized through the hydration of alpha-pinene, a major component of turpentine oil. The reaction involves the addition of water to alpha-pinene in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction yields this compound hydrate, which can be further purified through distillation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from natural sources followed by fractional distillation to isolate this compound. Another method involves the chemical synthesis of this compound from alpha-pinene or limonene through hydration reactions. Biotechnological processes using microbial biotransformation of monoterpenes are also explored for this compound production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form terpinene and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield terpinolene and other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Chlorine, bromine, halogenation catalysts, room temperature or slightly elevated temperatures.

Major Products Formed:

Scientific Research Applications

Terpin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its antimicrobial and antioxidant properties. It is used in the formulation of antimicrobial agents and preservatives.

    Medicine: Employed as an expectorant in the treatment of respiratory conditions such as bronchitis and pneumonia. It is also investigated for its potential anticancer and anti-inflammatory effects.

    Industry: Utilized in the production of perfumes, cosmetics, and flavoring agents. .

Mechanism of Action

Terpin exerts its effects primarily through its interaction with bronchial secretory cells in the respiratory tract. It enhances mucociliary function by liquefying and facilitating the elimination of bronchial secretions. Additionally, this compound has a weak antiseptic effect on the pulmonary parenchyma, which helps in reducing respiratory infections. The molecular targets and pathways involved include the modulation of mucous production and secretion, as well as the inhibition of microbial growth .

Comparison with Similar Compounds

    Alpha-pinene: A major component of turpentine oil, used as a precursor in the synthesis of terpin.

    Limonene: A monoterpene found in citrus oils, used in the synthesis of this compound and other terpenoids.

    Terpineol: A monoterpenoid alcohol with similar aromatic properties and applications in perfumes and cosmetics.

Uniqueness of this compound: this compound is unique due to its dual role as both a flavoring agent and a medicinal compound. Its ability to act as an expectorant and its antimicrobial properties make it valuable in the pharmaceutical industry. Additionally, its pleasant aroma and use in perfumes and cosmetics highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
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Record name trans-Terpin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
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Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
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CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
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Record name TERPIN HYDRATE
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Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
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Record name TERPIN
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Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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